Compound Description: (R)-N-[α-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide, also known as SB 218795, is a potent and selective human neurokinin-3 (hNK-3) receptor antagonist. It exhibits a binding affinity (Ki) of 13 nM for hNK-3 receptors. []
Relevance: SB 218795 shares a core 4-quinolinecarboxamide scaffold with 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. This structural similarity suggests potential exploration of both compounds within the context of hNK-3 receptor activity. The exploration of diverse chemical modifications around the quinolinecarboxamide core, as demonstrated with SB 218795, provides valuable insights for designing novel compounds with desired pharmacological profiles. []
Compound Description: trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide, also known as SB-277011, acts as a potent and selective dopamine D(3) receptor antagonist. It demonstrates high oral bioavailability and effective brain penetration in rats. [] This compound showed potential as a new treatment for cognitive deficits and hyperactivity syndromes. []
Relevance: SB-277011 and 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide both feature the 4-quinolinecarboxamide core structure. The structural variations between these compounds underscore the adaptability of the quinolinecarboxamide scaffold for targeting distinct biological targets. Understanding how modifications to this core structure influence receptor selectivity, as observed with SB-277011's D(3) receptor affinity, can guide the development of compounds with refined pharmacological properties, potentially including 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. [, ]
Compound Description: 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide, designated as AM-0687, is a highly potent and selective inhibitor of PI3Kδ. []
Relevance: Sharing the 4-quinolinecarboxamide scaffold and a 2-pyridinyl substituent with 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, AM-0687 highlights the significance of substituent modifications in drug design. The presence of these shared structural elements suggests that exploring variations in the 2-position substituent of the quinoline ring could be crucial for modulating activity and selectivity towards specific targets, including potential investigations into the biological activity of 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. []
Compound Description: Similar to AM-0687, 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) is a potent and selective PI3Kδ inhibitor exhibiting favorable oral bioavailability. []
Relevance: AM-1430's structure closely resembles AM-0687, both sharing the 4-quinolinecarboxamide scaffold, a 2-pyridinyl substituent, and a distinct pyrimidinyl group at the 2-position of the quinoline core with 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. The subtle fluorine atom positional difference between AM-0687 and AM-1430 underscores the significant impact even minor structural alterations can have on a compound's pharmacological profile, highlighting the importance of precise structural modifications when exploring the potential applications of 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. []
Compound Description: N-(2-Dimethylaminoethyl)-N-(3-pyridinylmethyl)[4-(2,4,6-triisopropylphenyl)thiazol-2-yl]amine, known as SR 27417 (CAS 136468-36-5), is a highly potent antagonist of the platelet-activating factor (PAF) receptor. []
Relevance: While structurally distinct from 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, SR 27417 notably incorporates a 3-pyridinylmethyl moiety within its structure. This shared fragment could indicate a potential area for investigating the impact of structural modifications on activity. Although their core structures differ, exploring the effects of incorporating similar substituents, like the 3-pyridinylmethyl group, could offer insights into optimizing the pharmacological properties of 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. []
Compound Description: endo-N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide, designated as KF-20170, is a potent 5-HT3 receptor antagonist. Preclinical studies demonstrate its potential for treating gastrointestinal disorders. []
Compound Description: 3-(1,4'-Bipiperidin-1'-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, known as GSK2193874, is a potent and selective blocker of Transient Receptor Potential Vanilloid 4 (TRPV4) with oral activity. []
Compound Description: N-[2-(1,3,4-Oxadiazolyl)]-4-quinolinecarboxamide derivatives represent a class of compounds identified as STAT3 dimerization inhibitors. []
Relevance: This class, including the lead compound STX-0119, shares the core 4-quinolinecarboxamide structure with 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. Research on these derivatives emphasizes the potential of this scaffold for developing anticancer agents. By analyzing the structure-activity relationships within this class, researchers can gain a deeper understanding of the structural features essential for inhibiting STAT3 dimerization. This knowledge can subsequently guide the design and optimization of novel STAT3 inhibitors, potentially including analogs of 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, for cancer therapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.